molecular formula C9H8BrFO2 B3040209 Methyl 3-(bromomethyl)-2-fluorobenzoate CAS No. 171670-20-5

Methyl 3-(bromomethyl)-2-fluorobenzoate

Cat. No.: B3040209
CAS No.: 171670-20-5
M. Wt: 247.06 g/mol
InChI Key: NSVDTWNBEXSVII-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-fluorobenzoate (CAS 171670-20-5) is a high-value fluorinated aromatic building block critical in modern organic synthesis, particularly for pharmaceutical research and development. Its structure features a reactive bromomethyl group adjacent to an ester and a fluorine atom on the aromatic ring, making it a versatile intermediate for constructing complex molecular architectures . The bromomethyl group serves as an excellent handle for key chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, enabling the introduction of specific side chains into target molecules . The incorporation of a fluorine atom is a strategic maneuver in drug design, as it can significantly enhance the metabolic stability, membrane permeability, and binding affinity of potential drug candidates . This compound is essential for synthesizing novel Active Pharmaceutical Ingredients (APIs) and is used in diverse fields such as material science for developing advanced polymers and electronic materials . Strict quality control ensures a purity specification that meets the exacting standards of research and development. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Handling should only be performed by qualified professionals. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The product requires cold-chain transportation and must be stored in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(bromomethyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVDTWNBEXSVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Bromomethyl 2 Fluorobenzoate

Direct Benzylic Bromination Strategies

The most direct route to Methyl 3-(bromomethyl)-2-fluorobenzoate involves the selective bromination of the methyl group of its precursor, Methyl 2-fluoro-3-methylbenzoate. This transformation is typically accomplished via free radical halogenation, a process that requires careful control to achieve high yields and selectivity.

Radical Halogenation Approaches via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions. wikipedia.orgvedantu.com The reaction, often referred to as the Wohl-Ziegler reaction, proceeds through a free radical chain mechanism. wikipedia.org The key steps involve the initiation of the reaction by a radical initiator, abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical, and subsequent reaction of this radical with bromine to yield the desired product and a bromine radical that continues the chain reaction.

The use of NBS is particularly advantageous as it helps to avoid the electrophilic addition of bromine to the aromatic ring, a common side reaction when using molecular bromine directly. vedantu.com The succinimide (B58015) byproduct is also easily removed from the reaction mixture by filtration.

Influence of Radical Initiators on Reaction Efficiency and Selectivity

The efficiency and selectivity of the benzylic bromination are significantly influenced by the choice of radical initiator. Common initiators include dibenzoyl peroxide and azobisisobutyronitrile (AIBN). wikipedia.org These molecules readily decompose upon heating or irradiation to generate free radicals, which then initiate the bromination chain reaction.

The selection of the initiator and its concentration can impact the reaction rate and the formation of byproducts. For instance, in the synthesis of a related compound, (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester, the amount of AIBN was found to be a critical parameter for maximizing the yield. researchgate.net

Table 1: Effect of Radical Initiator on the Benzylic Bromination of a Toluene (B28343) Derivative researchgate.net

InitiatorEquivalentSolventTemperature (°C)Yield (%)
AIBN0.041,2-Dichlorobenzene (B45396)8092
Benzoyl Peroxide0.40Acetonitrile90Not specified

This data is for a related benzylic bromination and is presented to illustrate the principles.

Regioselectivity and Yield Optimization in Bromomethylation Reactions

Achieving high regioselectivity—the preferential bromination of the benzylic position over other sites—is a primary goal in these syntheses. The electron-withdrawing nature of the ester and fluorine substituents on the aromatic ring of Methyl 2-fluoro-3-methylbenzoate deactivates the ring towards electrophilic attack, thereby favoring the radical substitution at the methyl group. google.com

Reaction conditions such as solvent, temperature, and reaction time are meticulously optimized to maximize the yield of the desired monobrominated product. A study on the benzylic bromination of a similar substrate, methoxyimino-o-tolyl-acetic acid methyl ester, demonstrated that solvent choice has a profound impact on the reaction's efficiency. researchgate.net While carbon tetrachloride has been a traditional solvent for these reactions, less toxic alternatives like 1,2-dichlorobenzene have been shown to provide superior results in terms of both reaction time and isolated yield. researchgate.net

Table 2: Solvent Effect on the Yield of Benzylic Bromination researchgate.net

SolventReaction Time (h)Isolated Yield (%)
1,2-Dichlorobenzene892
Carbon Tetrachloride1279
Acetonitrile865
Benzene (B151609)858
Cyclohexane845

This data is for a related benzylic bromination and is presented to illustrate the principles.

Prevention and Mitigation of Side Product Formation, including Dibrominated Species

A common challenge in benzylic bromination is the formation of over-brominated products, such as the dibrominated species, and impurities from reactions with the aromatic ring. The slow, controlled generation of bromine from NBS is a key strategy to minimize these side reactions. wikipedia.org

Maintaining a low concentration of bromine radicals and bromine molecules throughout the reaction suppresses the further reaction of the desired monobrominated product to form the dibrominated analog. Additionally, the use of radical inhibitors or careful control of the stoichiometry of NBS can further enhance the selectivity for the desired product. The insoluble nature of the succinimide byproduct in solvents like carbon tetrachloride also helps to drive the reaction to completion and signals its endpoint.

Precursor-Based Synthesis Routes

An alternative to direct bromination is the synthesis of this compound from precursors that already contain some of the required functional groups.

Derivatization from Related Fluorinated Toluene and Benzoate (B1203000) Precursors

A viable synthetic pathway starts from 2-fluoro-3-methylbenzoic acid. arkat-usa.orgnbinno.com This precursor can be synthesized from commercially available starting materials such as 2-fluoro-3-aminotoluene. orgsyn.org The carboxylic acid is then esterified to produce Methyl 2-fluoro-3-methylbenzoate. This ester subsequently undergoes benzylic bromination as described in the direct bromination strategy.

This multi-step approach allows for the purification of intermediates at each stage, potentially leading to a final product of higher purity. For instance, the synthesis of the related ethyl 3-fluoro-4-bromomethylbenzoate has been reported via the bromination of ethyl 3-fluoro-4-methyl-benzoate with N-bromosuccinimide. google.com

Another potential precursor is 2-fluoro-3-methyltoluene, which can be oxidized to 2-fluoro-3-methylbenzoic acid before esterification and bromination. The synthesis of 2-fluoro-3-nitrobenzoic acid, a potential precursor to 2-fluoro-3-aminotoluene, has also been described. wipo.int

Multistep Transformations from Substituted Anilines or Carboxylic Acids

The synthesis of this compound can be efficiently achieved through multistep pathways originating from readily available substituted carboxylic acids or anilines. These routes leverage fundamental organic transformations to construct and functionalize the target molecule with high precision.

A primary and direct route commences with 2-fluoro-3-methylbenzoic acid. nbinno.com This precursor undergoes esterification, typically by reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or using a reagent like thionyl chloride followed by methanol, to yield Methyl 2-fluoro-3-methylbenzoate. The crucial subsequent step is a regioselective free-radical bromination of the benzylic methyl group. This transformation is commonly performed using N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent such as carbon tetrachloride, with a radical initiator like azobisisobutyronitrile (AIBN) or photochemical initiation (UV light). nih.govyoutube.com The stability of the intermediate benzylic radical ensures that bromination occurs preferentially at the side chain rather than on the aromatic ring. youtube.com

Alternatively, a synthetic pathway can be designed starting from a substituted aniline (B41778), such as 2-fluoro-3-methylaniline. chemicalbook.combiosynth.com This approach involves converting the aniline's amino group into a carboxylic acid function via a Sandmeyer-type reaction. The aniline is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to cyanation using copper(I) cyanide, followed by hydrolysis of the resulting nitrile to afford 2-fluoro-3-methylbenzoic acid. Once this carboxylic acid intermediate is obtained, the synthesis proceeds through the esterification and radical bromination steps as described above.

Table 1: Proposed Synthetic Route from 2-fluoro-3-methylbenzoic acid

StepTransformationStarting MaterialKey ReagentsProduct
1Fischer Esterification2-fluoro-3-methylbenzoic acidMethanol (CH₃OH), Sulfuric Acid (H₂SO₄)Methyl 2-fluoro-3-methylbenzoate
2Radical BrominationMethyl 2-fluoro-3-methylbenzoateN-Bromosuccinimide (NBS), AIBN, CCl₄This compound

Emerging Synthetic Techniques and Process Intensification

Recent advancements in chemical engineering and synthetic methodology have introduced novel techniques that offer significant improvements over traditional batch processing. For the synthesis of this compound, particularly the critical photo-bromination step, micro-reactor technology and automated radiochemistry represent the forefront of process intensification.

The side-chain bromination of toluene derivatives is a reaction that benefits immensely from the application of continuous-flow micro-reactor or other flow chemistry setups. publish.csiro.au Traditional batch photochemical reactions often suffer from poor light penetration, inefficient mixing, and difficulties in temperature control, which can lead to over-reaction (dibromination) and the formation of undesired byproducts. publish.csiro.au

Micro-reactor technology mitigates these issues by utilizing channels with very small dimensions, resulting in a high surface-area-to-volume ratio. researchgate.net This characteristic ensures uniform irradiation of the reaction mixture and highly efficient heat exchange, allowing for precise control over reaction temperature. laryee.com For the photo-bromination of Methyl 2-fluoro-3-methylbenzoate, a continuous-flow system using N-bromosuccinimide or elemental bromine can be employed. publish.csiro.auvapourtec.comvapourtec.com The precise control of residence time, temperature, and light intensity within the reactor leads to a significant enhancement in selectivity for the desired monobrominated product and often results in higher yields and purity compared to batch methods. laryee.com Furthermore, these systems offer inherent safety advantages by minimizing the volume of hazardous reagents, like bromine, at any given time. researchgate.netvapourtec.com

Table 2: Comparison of Batch vs. Continuous-Flow Photo-bromination

ParameterConventional Batch ReactorContinuous-Flow Micro-reactorAdvantage of Micro-reactor
Light Penetration Inefficient; decreases with scale (Beer-Lambert Law) publish.csiro.auHighly efficient and uniform irradiationImproved reaction rates and consistency vapourtec.com
Temperature Control Prone to hotspots and temperature gradientsPrecise and rapid heat dissipation laryee.comEnhanced selectivity, reduced byproducts
Safety Large volumes of hazardous materialsLow reactor holdup, small reagent volumes laryee.comMinimized risk of thermal runaway/exposure
Selectivity Lower; risk of di- and tri-brominationHigh; precise control of residence time publish.csiro.auHigher purity of target compound
Scalability Complex and non-linearStraightforward by numbering-up or longer runs laryee.comPredictable and faster process development

The synthesis of positron emission tomography (PET) tracers requires the incorporation of short-lived radionuclides like fluorine-18 (B77423) (t½ ≈ 109.7 min). The production of [¹⁸F]-labelled analogues of this compound necessitates rapid, high-yield, and automated synthetic methods to ensure radiochemical purity and minimize radiation exposure to personnel.

An automated synthesis would typically be performed on a commercial radiosynthesizer module housed within a shielded "hot cell". mdpi.comnih.gov For an analogue such as Methyl 3-(bromomethyl)-2-[¹⁸F]fluorobenzoate, a common strategy is a late-stage nucleophilic aromatic substitution (SₙAr) reaction. This involves a precursor molecule, for instance, Methyl 3-(bromomethyl)-2-nitrobenzoate or a derivative with a trimethylammonium triflate leaving group.

The automated process begins with the delivery of aqueous [¹⁸F]fluoride from a cyclotron. The [¹⁸F]fluoride is trapped on an anion-exchange cartridge, eluted into the reaction vessel, and dried azeotropically with the aid of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate. The precursor, dissolved in an aprotic solvent, is then added, and the nucleophilic substitution is carried out at an elevated temperature. mdpi.com Following the reaction, the crude product is purified using automated solid-phase extraction (SPE) cartridges and/or preparative high-performance liquid chromatography (HPLC) to isolate the final radiotracer with high purity and molar activity. nih.govnih.gov The entire process, from receiving the [¹⁸F]fluoride to the final formulated product, is typically completed in under an hour. mdpi.com

Table 3: Typical Workflow for Automated Radiosynthesis of an [¹⁸F]-Labelled Benzoate Analogue

StepActionTypical DurationKey Reagents/ComponentsPurpose
1[¹⁸F]Fluoride Trapping & Elution5-10 minAnion-exchange cartridge, K₂₂₂/K₂CO₃ solutionIsolate and activate [¹⁸F]fluoride
2Azeotropic Drying10-15 minAcetonitrile, vacuum, heat (80-110°C)Remove water to ensure nucleophilicity
3Radiosynthetic Reaction10-20 minPrecursor in DMSO or other aprotic solvent, heat (100-160°C)Nucleophilic incorporation of ¹⁸F
4Purification15-25 minSPE cartridges, preparative HPLC systemIsolate final product from precursors and byproducts
5Formulation5 minSterile water, ethanol (B145695), physiological bufferPrepare final injectable dose

Reactivity and Transformational Chemistry of Methyl 3 Bromomethyl 2 Fluorobenzoate

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for methyl 3-(bromomethyl)-2-fluorobenzoate involves the displacement of the bromide ion by a variety of nucleophiles. The benzylic position of the bromomethyl group is highly susceptible to nucleophilic attack due to the stabilizing effect of the adjacent benzene (B151609) ring on the transition state of the reaction.

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds, which are fundamental linkages in a vast array of biologically active molecules and functional materials.

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives. This transformation typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction. For instance, a similar compound, Methyl 2-bromomethyl-3-nitrobenzoate, reacts with 4-(4-chlorobenzyl)piperidine (B1587799) in the presence of anhydrous potassium carbonate in N,N-dimethylformamide to yield the corresponding aminomethyl product. guidechem.com

Table 1: Examples of Aminomethyl Derivative Formation

Amine Product
Primary Amine (R-NH₂) Methyl 3-(((R)-amino)methyl)-2-fluorobenzoate

The bromomethyl group can be readily converted to an azidomethyl group by reaction with an azide (B81097) salt, such as sodium azide. rsc.orgmdpi.com This nucleophilic substitution reaction provides a versatile intermediate that can undergo further transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov The synthesis of allylic azides often involves the substitution of alkyl halides with sodium azide. mdpi.com One-pot procedures that combine the nucleophilic substitution of benzylic bromides with sodium azide followed by a CuAAC reaction have been developed. nih.gov

Reactions with Sulfur-Containing Nucleophiles: Thioether Formation

Sulfur nucleophiles, such as thiols, react with this compound to form thioethers. These reactions are typically efficient and proceed under mild conditions. The resulting thioethers are valuable intermediates in the synthesis of various sulfur-containing heterocycles and other complex molecules. The reaction of thiols can be complex, with the potential for oxidation to sulfenic, sulfinic, and sulfonic acids. nih.gov

Reactions with Phosphorus Nucleophiles: Wittig Reagent Precursor Synthesis

This compound can serve as a precursor for the synthesis of Wittig reagents. The reaction with a phosphine (B1218219), typically triphenylphosphine, results in the formation of a phosphonium (B103445) salt. wikipedia.orglibretexts.org This salt can then be deprotonated with a strong base to generate the corresponding ylide, which is the active Wittig reagent. wikipedia.orglibretexts.org Wittig reagents are widely used in organic synthesis to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com The initial step is a nucleophilic SN2 attack by the phosphorus on the alkyl halide. organic-chemistry.org This reaction is a key step in the Michaelis-Arbuzov reaction, a fundamental transformation for creating carbon-phosphorus bonds. jk-sci.com

Table 2: Synthesis of a Wittig Reagent Precursor

Reactant Product

Carbon-Carbon Bond Formation via Nucleophilic Pathways, including Cyanation

The displacement of the bromide by a carbon nucleophile is a powerful method for constructing new carbon-carbon bonds. A prominent example is the reaction with cyanide ions, which leads to the formation of a nitrile. pearson.comchemguide.co.uk This reaction, known as cyanation, is a valuable transformation as the nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles. The reaction typically proceeds via an SN2 mechanism, where the cyanide ion attacks the carbon of the bromomethyl group. chemguide.co.uk The use of sodium or potassium cyanide in a suitable solvent like ethanol (B145695) is common for this transformation. chemguide.co.uk

Radical and Photochemical Transformations of Bromomethyl Esters

The bromomethyl group in aromatic esters like this compound is a key functional handle for a variety of chemical transformations. Its reactivity is largely dictated by the relative weakness of the carbon-bromine bond and the stability of the benzylic radical intermediate that can be formed. Photochemical and radical-mediated reactions provide powerful methods for harnessing this reactivity.

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon absorption of light. josorge.com In the context of bromomethyl esters, the aromatic moiety can act as a chromophore, absorbing light and initiating an electron transfer event. The general mechanism for PET-induced cleavage begins with the excitation of a photosensitizer or the molecule itself, leading to the formation of an excited state. datapdf.comscilit.com This excited species can then engage with an electron donor, resulting in the formation of a radical anion of the bromomethyl ester.

This process can be conceptualized as the transfer of a single electron to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. josorge.com For compounds like this compound, the population of an antibonding orbital of the C-Br bond via this electron transfer significantly weakens it, facilitating its cleavage. acs.org A proposed mechanism involves the generation of a triplet radical pair following electron transfer, which subsequently leads to bond scission. datapdf.com The efficiency and pathway of these PET reactions can be influenced by the solvent, the presence of electron donors or acceptors, and the specific wavelength of light used for excitation. nih.govnih.gov

Following photoinduced electron transfer or direct homolysis initiated by heat or light, the selective cleavage of the carbon-bromine bond in the bromomethyl group occurs. masterorganicchemistry.com The benzylic C-Br bond is significantly weaker than aryl C-F, aryl C-H, or other alkyl C-H bonds, with a bond dissociation energy of around 90 kcal/mol. masterorganicchemistry.com This inherent weakness is due to the resonance stabilization of the resulting benzylic radical. libretexts.org

For this compound, homolytic cleavage yields a bromine radical and the 2-fluoro-3-(methoxycarbonyl)benzyl radical. This benzylic radical is stabilized by the delocalization of the unpaired electron into the adjacent aromatic pi-system. masterorganicchemistry.com Once formed, this radical intermediate can participate in a variety of subsequent pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another reagent to form Methyl 2-fluoro-3-methylbenzoate.

Dimerization: Two benzyl (B1604629) radicals can couple to form a dimer.

Trapping by other radicals: In the presence of other radical species (e.g., oxygen), it can be trapped to form peroxy radicals and subsequently other oxidation products. datapdf.com

Giese Addition: The radical can add to electron-deficient alkenes, forming a new carbon-carbon bond, a reaction of significant synthetic utility. acs.org

The selective generation of this benzylic radical from the C-Br bond, while leaving the more stable C-F bond on the aromatic ring intact, is a key feature of the radical chemistry of this molecule. nih.govbeilstein-journals.org

While less common than intermolecular reactions, intermediary radicals can undergo intramolecular rearrangements, which can lead to complex skeletal transformations. rsc.org In the case of the 2-fluoro-3-(methoxycarbonyl)benzyl radical, a potential, though likely challenging, rearrangement is a 1,4-acyl migration. This would involve the migration of the methoxycarbonyl group from the aromatic ring to the benzylic radical center.

Such radical rearrangements are governed by the stability of the transition states and the resulting radical species. The feasibility of a 1,4-acyl migration in this specific system would depend on factors such as the geometric alignment of the radical center and the ester group, as well as the energetic landscape of the rearrangement pathway. While radical rearrangements are a burgeoning field, specific examples involving this particular substrate are not extensively documented, and such pathways remain a subject for further investigation. rsc.org

Cross-Coupling Reactions and Related Methodologies

This compound possesses two distinct halogenated sites: the benzylic bromide and the aromatic fluoride. This structural feature presents opportunities for selective functionalization via cross-coupling reactions, which are fundamental tools for C-C bond formation in modern organic synthesis. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org When applied to this compound, the reactivity of the two halogen sites must be considered.

Aromatic C-F Bond: The carbon-fluorine bond on the aromatic ring is generally the strongest carbon-halogen bond, making it the least reactive in standard Suzuki-Miyaura couplings. acs.org Activation of C-F bonds typically requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands and harsh reaction conditions. libretexts.org

Benzylic C-Br Bond: While the Suzuki reaction is most common for sp²-hybridized carbons, couplings involving sp³-hybridized carbons, including benzylic bromides, are also known. The oxidative addition of the benzylic C-Br bond to a Pd(0) catalyst is generally more facile than the addition of an unactivated aryl C-F bond.

Therefore, selective Suzuki-Miyaura coupling is expected to occur preferentially at the more labile benzylic bromide position. nih.gov This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the benzylic carbon, transforming the bromomethyl group into a more complex substituent. A successful coupling would hinge on choosing a catalyst system that promotes the desired transformation while avoiding side reactions like β-hydride elimination. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl/Benzylic Halides

ComponentExamplePurpose
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
LigandPPh₃, SPhos, XPhos, Buchwald LigandsStabilizes the catalyst and modulates its reactivity and selectivity. nih.gov
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation. nih.gov
Organoboron ReagentArylboronic acids, Arylboronic esters (pinacol)Provides the organic group to be coupled. acs.org
SolventToluene (B28343), Dioxane, THF, often with waterSolubilizes reagents and influences reaction rate. nih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing substituted alkynes. numberanalytics.com

Similar to the Suzuki coupling, the reactivity of the C-F versus the C-Br bond is the central consideration. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl >> F. wikipedia.orgnrochemistry.com The aromatic C-F bond in this compound would be extremely unreactive under standard Sonogashira conditions. organic-chemistry.org Consequently, direct alkynyl derivatization of the aromatic ring at the fluorine position is not a viable strategy without prior modification of the functional group.

The primary application of Sonogashira coupling would therefore involve a different substrate derived from this compound, for instance, by first converting the ester or another functional group into an iodide, bromide, or triflate on the aromatic ring. A modified strategy could also explore coupling at the benzylic bromide, although this is not a traditional Sonogashira reaction and would likely proceed through a different mechanistic pathway. researchgate.net

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Halides

ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄Catalyzes the oxidative addition and reductive elimination steps. nrochemistry.com
Copper(I) CocatalystCuIForms a copper acetylide intermediate, facilitating transmetalation. nrochemistry.com
BaseEt₃N, DIPEA, PiperidineActs as a solvent and deprotonates the terminal alkyne. organic-chemistry.org
AlkyneTerminal alkynes (e.g., Phenylacetylene)The source of the alkynyl group.
SolventTHF, DMF, AcetonitrileUsed when the amine base is not the solvent. nrochemistry.com

Functional Group Interconversions of the Ester Moiety

The methyl ester group in this compound can undergo various transformations, allowing for the synthesis of a range of derivatives.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(bromomethyl)-2-fluorobenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid, and water, the ester undergoes hydrolysis. The reaction is typically carried out by heating the ester with an aqueous solution of the acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, is another common method. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate work-up step to yield the carboxylic acid. Basic hydrolysis is generally faster and more efficient than acid-catalyzed hydrolysis because the formation of the carboxylate ion drives the reaction to completion.

Reaction Reagents General Conditions Product
Acid-Catalyzed HydrolysisThis compound, H₂O, H₂SO₄ (catalyst)Heating under reflux3-(Bromomethyl)-2-fluorobenzoic acid
Base-Catalyzed HydrolysisThis compound, NaOH (aq) or KOH (aq)Heating, followed by acidic work-up3-(Bromomethyl)-2-fluorobenzoic acid

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base and is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product.

Acid-Catalyzed Transesterification: In the presence of a mineral acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, activating it towards nucleophilic attack by another alcohol.

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for transesterification with ethanol), is used as a catalyst. The alkoxide directly attacks the carbonyl carbon of the ester.

This process allows for the synthesis of a variety of esters from this compound. For instance, reaction with ethanol would yield Ethyl 3-(bromomethyl)-2-fluorobenzoate, while reaction with propanol (B110389) would produce Propyl 3-(bromomethyl)-2-fluorobenzoate.

Alcohol Catalyst Potential Product
EthanolAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 3-(bromomethyl)-2-fluorobenzoate
PropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOPr)Propyl 3-(bromomethyl)-2-fluorobenzoate
IsopropanolAcid (e.g., H₂SO₄) or Base (e.g., NaOiPr)Isopropyl 3-(bromomethyl)-2-fluorobenzoate

Transformations Involving the Aromatic Ring System

The aromatic ring of this compound is substituted with a fluorine atom, a bromomethyl group, and a methoxycarbonyl group. These substituents influence the regioselectivity of further reactions on the ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The existing substituents on the benzene ring of this compound will direct incoming electrophiles to specific positions. The directing effects of these substituents are a combination of inductive and resonance effects.

-F (Fluoro group): The fluorine atom is an ortho, para-director. It is deactivating due to its strong inductive electron-withdrawing effect (-I effect), but its lone pairs can participate in resonance, donating electron density to the ring (+R effect), which directs incoming electrophiles to the ortho and para positions.

-CH₂Br (Bromomethyl group): The bromomethyl group is generally considered to be weakly deactivating and an ortho, para-director. The primary effect is the electron-withdrawing inductive effect of the bromine atom.

-COOCH₃ (Methoxycarbonyl group): The methoxycarbonyl group is a meta-director and is strongly deactivating. It withdraws electron density from the ring through both inductive and resonance effects (-I and -R effects).

Considering the positions relative to the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6.

Position C4: Para to the fluoro group and ortho to the bromomethyl group.

Position C5: Meta to both the fluoro and bromomethyl groups, and ortho to the methoxycarbonyl group.

Position C6: Ortho to the fluoro group and para to the bromomethyl group.

The deactivating nature of all three substituents makes electrophilic aromatic substitution on this substrate challenging, likely requiring harsh reaction conditions. The directing effects can be summarized as follows:

Substituent Position Directing Effect Reactivity Effect
-FC2Ortho, ParaDeactivating
-CH₂BrC3Ortho, ParaWeakly Deactivating
-COOCH₃C1MetaStrongly Deactivating

Mechanistic Investigations of Reactions Involving Methyl 3 Bromomethyl 2 Fluorobenzoate

Elucidation of Reaction Pathways and Identification of Intermediates

The reactivity of Methyl 3-(bromomethyl)-2-fluorobenzoate is primarily dictated by the presence of the bromomethyl group, which is susceptible to both nucleophilic substitution and radical-mediated transformations.

Characterization of Transition States and Energy Profiles

A deeper understanding of the reaction mechanisms would necessitate the characterization of transition states and the mapping of reaction energy profiles. For nucleophilic substitution reactions, this would involve computational studies to model the SN2 transition state, where the nucleophile attacks the benzylic carbon and the bromide ion acts as the leaving group. The energy profile would illustrate the activation energy required to reach this transition state.

In the case of radical reactions, computational chemistry could be employed to model the transition states for radical initiation, propagation, and termination steps. The relative energies of the intermediates and transition states would provide insight into the preferred reaction pathway.

Role of Solvents, Catalysts, and Initiators in Reaction Outcomes

The outcome of reactions involving this compound is significantly influenced by the choice of solvents, catalysts, and initiators.

Solvents: The choice of solvent can influence the rate and mechanism of nucleophilic substitution reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are expected to favor SN2 reactions by solvating the cation without strongly solvating the nucleophile. In contrast, nonpolar solvents would be more suitable for radical reactions.

Catalysts: Lewis acids or transition metal catalysts could play a crucial role in facilitating reactions. For instance, a Lewis acid could coordinate to the bromine atom, making it a better leaving group and promoting nucleophilic substitution or rearrangement reactions. Transition metal catalysts, such as palladium or copper complexes, are known to be effective in cross-coupling and cyclization reactions involving benzylic halides.

Initiators: For radical-mediated pathways, the reaction would require a radical initiator. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating or photochemical irradiation to generate radicals that can abstract the bromine atom from this compound.

Kinetic Studies and Determination of Rate-Limiting Steps

To date, specific kinetic studies on reactions involving this compound have not been reported. Such studies would be invaluable in determining the rate-limiting step of a given transformation. For example, in a multi-step reaction, identifying the slowest step is crucial for optimizing reaction conditions.

Experimental approaches to determine reaction kinetics could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like NMR spectroscopy or chromatography. By systematically varying the concentrations of reactants, catalysts, and initiators, the rate law for the reaction could be established, providing insights into the molecularity of the rate-determining step.

Detailed Analysis of Radical Cascade and Rearrangement Mechanisms

The structure of this compound makes it a candidate for participating in radical cascade and rearrangement reactions, which are powerful methods for the construction of complex molecular architectures.

Intramolecular Carbon-Carbon Bond Formation Pathways

In the presence of a radical initiator and a suitable radical acceptor within the same molecule (if appropriately substituted), the benzylic radical generated from this compound could undergo intramolecular cyclization to form new carbon-carbon bonds. The regioselectivity of such a cyclization would be governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state.

Ring Expansion Phenomena in Cyclic Analogs

While this compound itself is acyclic, its derivatives incorporated into cyclic systems could potentially undergo ring expansion reactions. If the bromomethyl group is attached to a strained ring system, radical- or polar-mediated cleavage of a bond within the ring followed by rearrangement could lead to the formation of a larger, more stable ring. The driving force for such a process would be the release of ring strain.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for structural determination. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of the primary structural fragments.

For Methyl 3-(bromomethyl)-2-fluorobenzoate, the expected signals are based on the analysis of similar substituted methyl benzoates. cdnsciencepub.comcdnsciencepub.com The ¹H NMR spectrum would feature distinct signals for the methyl ester protons, the benzylic protons of the bromomethyl group, and the aromatic protons. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl, aromatic, methyl, and bromomethyl carbons. The carbon atoms attached to or near the highly electronegative fluorine atom will exhibit characteristic splitting due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

GroupAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Methoxy (B1213986)-OC H₃~3.9 (singlet, 3H)~52
Bromomethyl-C H₂Br~4.7 (singlet, 2H)~30
AromaticAr-H 7.2-8.0 (multiplets, 3H)115-135
Aromatic (C-F)C -F-~160 (large ¹JCF coupling)
Aromatic (C-Br)C -CH₂Br-~130
Aromatic (C-CO)C -COOCH₃-~130
Carbonyl-C =O-~165

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms, which is often impossible from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to map the connectivity between the protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the singlet at ~4.7 ppm and the carbon signal at ~30 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful experiment that shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.edu This provides critical information about how different structural fragments are connected. Key HMBC correlations would be expected from the methoxy protons to the carbonyl carbon and from the bromomethyl protons to the C2, C3, and C4 carbons of the aromatic ring, definitively establishing the substitution pattern. youtube.com

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

2D ExperimentCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹HCorrelations among the three aromatic protonsConfirms the spin system and relative positions of aromatic protons.
HSQC ¹H ↔ ¹³C (¹J)-OCH₃ protons ↔ -OCH₃ carbon-CH₂Br protons ↔ -CH₂Br carbonAromatic protons ↔ their respective aromatic carbonsAssigns each proton to its directly bonded carbon atom.
HMBC ¹H ↔ ¹³C (²J, ³J)-OCH₃ protons ↔ Carbonyl carbon-CH₂Br protons ↔ C2, C3, C4 carbonsAromatic protons ↔ neighboring aromatic carbons and substituent carbonsEstablishes the connectivity between major structural fragments.

Fluorine-19 NMR for Elucidating Fluorine Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable characterization tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. alfa-chemistry.com The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, spanning a range of over 300 ppm. alfa-chemistry.com

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. Based on data for related compounds like 2-fluorobenzoic acid and 3-fluorobenzoic acid, this signal would likely appear in the range of -110 to -120 ppm (relative to CFCl₃). nih.govrsc.org The precise chemical shift provides a unique fingerprint, sensitive to changes in substitution or conformation, making it a powerful tool for analyzing derivatives or reaction products.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's unique elemental formula. Techniques like Orbitrap MS enable these highly accurate mass measurements. For this compound, HRMS would be used to confirm its elemental composition of C₉H₈BrFO₂ by matching the experimentally measured mass to the theoretically calculated exact mass.

Table 3: Calculated Exact Mass for HRMS Confirmation

Molecular FormulaIsotopeCalculated Monoisotopic Mass (Da)
C₉H₈⁷⁹BrFO₂⁷⁹Br245.96917
C₉H₈⁸¹BrFO₂⁸¹Br247.96712

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion, M⁺) is selected and fragmented through collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. The analysis of these fragmentation patterns can confirm the presence and connectivity of functional groups.

For this compound, characteristic fragmentation pathways would be expected. The presence of bromine, a benzylic group, and an ester functionality would lead to several predictable fragmentation ions. This analysis serves as a crucial secondary confirmation of the structure assigned by NMR.

Table 4: Predicted Major Mass Spectrometry Fragments

Fragment Ion (m/z)Proposed Structure / Neutral Loss
246/248[M]⁺ (Molecular ion peak with characteristic ~1:1 bromine isotope pattern)
215/217[M - OCH₃]⁺ (Loss of the methoxy radical)
187/189[M - COOCH₃]⁺ (Loss of the carbomethoxy radical)
167[M - Br]⁺ (Loss of the bromine radical)
139[M - Br - CO]⁺ or [C₇H₅FO]⁺ (Subsequent loss of carbon monoxide)
91[C₆H₄F]⁺ (Fluorophenyl fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of different bonds. In the context of derivatives of this compound, IR spectroscopy is instrumental in confirming the presence of key structural features.

The IR spectrum of a typical derivative would be characterized by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong, sharp band in the region of 1720-1740 cm⁻¹. The presence of the aromatic ring gives rise to C=C stretching vibrations, which are observed as medium-intensity bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ester group are also significant, typically appearing as two strong bands between 1000 and 1300 cm⁻¹. Furthermore, the aromatic C-H stretching vibrations are expected to produce weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and bromomethyl groups would appear just below 3000 cm⁻¹. The presence of the C-Br and C-F bonds would also result in characteristic absorptions in the fingerprint region of the spectrum.

To illustrate, the characteristic IR absorption bands for a related compound, Methyl 3-bromobenzoate, are presented in the table below. These values provide a reference for the expected positions of key functional group absorptions in derivatives of this compound.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
C-H (Aromatic)Stretching~3050Medium
C-H (Methyl)Stretching~2950Medium
C=O (Ester)Stretching~1725Strong
C=C (Aromatic)Stretching~1570, ~1470Medium
C-O (Ester)Stretching~1250, ~1120Strong
C-BrStretching~670Medium

Data is representative and sourced from spectral databases for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. Aromatic compounds, such as the derivatives of this compound, exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic ring.

For a typical derivative of this compound, the UV-Vis spectrum is expected to show a strong absorption band around 200-240 nm, corresponding to the primary π → π* transition of the benzene ring. A weaker, secondary absorption band, often exhibiting fine structure, may be observed at longer wavelengths, typically in the 260-290 nm range. The presence of substituents like the bromo, fluoro, and ester groups can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). This is due to the electronic interactions of the substituents with the π-system of the aromatic ring.

The following table presents typical UV-Vis absorption data for methyl benzoate (B1203000) and some of its halogenated derivatives, illustrating the effect of substitution on the electronic transitions.

CompoundSolventλmax (nm)Molar Absorptivity (ε)
Methyl BenzoateEthanol (B145695)22712,300
Methyl 2-fluorobenzoateNot Specified~225-235Not Specified
Methyl 3-bromobenzoateNot Specified~230-240Not Specified

Data is representative and compiled from various spectroscopic resources. nih.gov Exact values can vary with solvent and substitution pattern.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the positions of the individual atoms. This allows for the precise measurement of all geometric parameters of the molecule.

As a representative example, the crystallographic data for a closely related compound, Methyl 4-bromobenzoate, is presented in the table below. researchgate.net This data provides an insight into the typical structural parameters that would be determined for a crystalline derivative of this compound.

ParameterValue
Crystal Data
Chemical FormulaC₈H₇BrO₂
Formula Weight215.05
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensions
a (Å)13.8485 (18)
b (Å)5.8921 (8)
c (Å)19.613 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1600.4 (3)
Z8
Selected Bond Lengths (Å)
C-Br1.903 (4)
C=O1.203 (5)
C-O1.336 (5)
O-CH₃1.453 (5)
**Selected Bond Angles (°) **
O-C-C (ester)124.9 (4)
C-C-O (ester)111.4 (3)
C-O-CH₃115.3 (4)

Crystallographic data for Methyl 4-bromobenzoate. researchgate.net

Computational Chemistry and Theoretical Studies on Methyl 3 Bromomethyl 2 Fluorobenzoate and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations are instrumental in elucidating the fundamental properties of Methyl 3-(bromomethyl)-2-fluorobenzoate.

The first step in a computational analysis is typically geometry optimization, which involves finding the minimum energy conformation of the molecule. arxiv.org For this compound, this process would involve calculating the total electronic energy for various arrangements of its atoms, particularly considering the rotational freedom of the methyl ester and bromomethyl groups. Quantum chemical calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine the potential energy landscape and identify the most stable conformers. nih.govresearchgate.net

Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This includes mapping the electron density to understand charge distribution and identifying the locations of molecular orbitals. The presence of electronegative fluorine and bromine atoms, as well as the carbonyl group, significantly influences the electronic landscape. A Natural Bond Orbital (NBO) analysis can reveal intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. nih.gov The molecular electrostatic potential (MEP) surface can also be calculated to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack.

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for structural elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govacs.org By calculating the magnetic shielding tensors for the optimized geometry of this compound, its theoretical NMR spectrum can be generated. nih.gov These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. The accuracy of these predictions is often high, with mean absolute errors that can be less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C with appropriate levels of theory. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are illustrative and based on typical shifts for similar structural motifs calculated using DFT methods.

Atom Position Predicted ¹H Chemical Shift (ppm) Atom Position Predicted ¹³C Chemical Shift (ppm)
Aromatic H (3 positions) 7.2 - 8.0 C=O ~165
-CH₂Br ~4.6 C-F ~160 (with C-F coupling)
-OCH₃ ~3.9 Aromatic C-COOCH₃ ~135
Aromatic C-CH₂Br ~133
Aromatic CH (3 carbons) 125 - 132
-CH₂Br ~30
-OCH₃ ~53

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). uit.no This analysis yields harmonic vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and torsional modes. youtube.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scale factors to improve agreement with experimental data. nih.govresearchgate.net This analysis is crucial for assigning peaks in experimental IR and Raman spectra to specific functional groups.

Table 2: Predicted Key Vibrational Frequencies for this compound Frequencies are illustrative and represent typical values for the given functional groups after applying standard scaling factors.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Expected Intensity
Carbonyl Stretch C=O ~1725 Strong
Aromatic Stretch C=C 1450 - 1600 Medium-Weak
C-F Stretch C-F 1200 - 1250 Strong
C-O Stretch Ester C-O 1100 - 1300 Strong
C-H Bend (Aromatic) Ar-H 750 - 900 Medium-Strong
C-Br Stretch C-Br 600 - 680 Medium

Frontier Molecular Orbital (FMO) theory is a powerful model for rationalizing chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comunesp.br

For this compound, the energy and spatial distribution of the HOMO and LUMO, calculated via DFT, are key reactivity indicators.

HOMO: The HOMO represents the region from which an electron is most easily donated. In a molecule like this, the HOMO is likely to be localized on the aromatic ring, indicating its potential to act as a nucleophile in reactions such as electrophilic aromatic substitution.

LUMO: The LUMO is the region most accepting of electrons. The LUMO is expected to have significant contributions from the carbonyl carbon of the ester group and the carbon atom of the bromomethyl group, identifying them as the primary sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. These calculations can predict the regioselectivity of reactions, for example, by comparing the activation energies for nucleophilic attack at different electrophilic sites. taylorandfrancis.com

Molecular Dynamics Simulations to Study Conformational Dynamics and Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments, such as in solution. mdpi.comucl.ac.uk

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Study the rotation of the ester and bromomethyl groups and the flexibility of the molecule as a whole in a solvent, providing a statistical understanding of the most populated conformations.

Study Solvation: Investigate how solvent molecules (e.g., water, ethanol) arrange around the solute and form specific interactions, such as hydrogen bonds with the ester group. nih.gov

Probe Intermolecular Interactions: In simulations with multiple solute molecules, MD can reveal how they interact with each other, which is relevant for understanding properties in the condensed phase. Studies on substituted benzoate (B1203000) anions have shown they can be electrostatically trapped at interfaces and undergo anisotropic motion. researcher.liferesearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.govnih.gov Should a particular activity (e.g., enzyme inhibition, antimicrobial potential) be identified for derivatives of this compound, a QSAR model could be developed.

The process involves:

Creating a Dataset: Synthesizing and testing a series of derivatives where systematic structural modifications are made (e.g., changing substituents on the aromatic ring).

Calculating Descriptors: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic properties (from DFT), steric parameters (e.g., molecular volume), and physicochemical properties (e.g., hydrophobicity, molar refractivity). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the observed activity. scilit.comacs.org

A successful QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds and prioritizing synthetic efforts. dergipark.org.tr

Bioorthogonal Reactivity Prediction and Design Principles

Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. nih.govreading.ac.uk The structural motifs within this compound, particularly the benzylic bromide, suggest potential for use in bioorthogonal chemistry.

Computational methods are essential for predicting and designing bioorthogonal reagents. nih.govrsc.org The reactivity of the bromomethyl group as an electrophile in ligation reactions can be computationally assessed. DFT calculations can model the transition states of potential reactions, for example, with a nucleophilic partner, to determine activation energies and reaction rates. Computational studies have highlighted the importance of dispersion forces involving benzylic bromine substituents in enhancing reaction rates with certain bioorthogonal partners like isonitriles. doi.org By modeling derivatives of this compound with different electronic and steric properties, computational chemistry can be used to:

Tune Reactivity: Predict how substituents on the aromatic ring will affect the electrophilicity of the benzylic carbon and thus the reaction kinetics.

Assess Stability: Evaluate the stability of the compound under physiological conditions (e.g., resistance to hydrolysis).

Ensure Orthogonality: Computationally screen for potential cross-reactivity with common biological nucleophiles to ensure the reaction is truly bioorthogonal. rsc.org

These predictive capabilities allow for the rational design of new probes based on the this compound scaffold, optimizing them for specific in vivo applications. nih.gov

Synthetic Applications and Advanced Material Precursors

Building Block in Medicinal Chemistry Research

The fluorinated aromatic core of this compound class is a common feature in many modern pharmaceuticals. Fluorine's unique properties are often exploited by medicinal chemists to enhance the efficacy and pharmacokinetic profiles of drug candidates. researchgate.net

Development of SARS-CoV-2 Nsp14 Methyltransferase Inhibitors

The SARS-CoV-2 virus relies on the Nsp14 methyltransferase enzyme to cap its viral RNA, a crucial step for evading the host's immune system. Inhibiting this enzyme is a promising strategy for developing antiviral therapeutics. Research in this area has utilized a structural isomer of Methyl 3-(bromomethyl)-2-fluorobenzoate to synthesize potent inhibitors.

In one study, the closely related compound, methyl 5-(bromomethyl)-2-fluorobenzoate, was used as a key building block to create a series of 3-(adenosylthio)benzoic acid derivatives. This was achieved by reacting the bromomethyl group with a thiol-containing adenosine (B11128) analog. The resulting compounds were evaluated for their ability to inhibit the Nsp14 enzyme.

Starting Material IsomerSynthesized CompoundTargetKey Finding
Methyl 5-(bromomethyl)-2-fluorobenzoateMethyl 5-(((2′,3′-O-isopropylideneadenosyl)thio)methyl)-2-fluorobenzoateSARS-CoV-2 Nsp14 MethyltransferaseServed as a precursor in the structure-guided design of Nsp14 inhibitors.

Precursors for Poly(ADP-Ribose) Polymerase (PARP) Inhibitors (e.g., Olaparib intermediates)

Perhaps the most significant application of this structural class is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. Olaparib, the first-in-class PARP inhibitor, is used to treat cancers with specific genetic mutations, such as those in the BRCA1 and BRCA2 genes. nih.govresearchgate.net The manufacturing process for Olaparib relies on a key intermediate derived from a structural isomer of this compound.

PrecursorReactionIntermediate ProductFinal Drug Class
Ethyl 2-fluoro-5-methylbenzoateRadical bromination with N-bromosuccinimide (NBS)Ethyl 5-(bromomethyl)-2-fluorobenzoatePARP Inhibitors (e.g., Olaparib) acs.orggoogle.com

Synthesis of Histone Deacetylase (HDAC) Inhibitors

Histone Deacetylase (HDAC) inhibitors are another important class of anticancer agents that function by altering the epigenetic state of cells. The general structure of many HDAC inhibitors consists of three parts: a zinc-binding group, a linker region, and a "cap" group, which is often an aromatic ring that provides surface recognition.

While no specific research directly reports the use of this compound in the synthesis of HDAC inhibitors, its structure is well-suited for the elaboration of cap moieties. The bromomethyl group could be used to attach the aromatic ring to the linker portion of an inhibitor, and the fluorine atom could serve to modulate interactions with the enzyme surface or improve metabolic stability. Given the modular nature of HDAC inhibitor synthesis, functionalized building blocks like this compound represent potential, if not yet documented, starting points for the development of new therapeutic candidates.

Exploration in the Development of Novel Anticancer Agents

The utility of the bromomethyl fluorobenzoate scaffold extends beyond PARP and HDAC inhibitors. The fundamental reactivity of the compound makes it a versatile starting material for a wide array of potential anticancer agents. The ability to perform nucleophilic substitution at the benzylic position allows for the introduction of diverse chemical functionalities, enabling the exploration of new chemical space in drug discovery. The synthesis of Olaparib intermediates is a prime example of its application in creating complex, biologically active molecules for oncology. researchgate.netgoogle.com

Intermediates in Agrochemical Research

The principles of medicinal chemistry, particularly the use of fluorination to enhance biological activity, are also widely applied in the design of modern agrochemicals. ethernet.edu.et Fluorinated compounds are prevalent among new pesticides and herbicides due to their increased potency and stability. researchgate.netmdpi.com

Synthesis of New Pesticides and Herbicides with Enhanced Biological Activity

Derivatives of bromomethylbenzoic acid are recognized as valuable starting materials for the synthesis of certain herbicides. The bromomethyl group provides a convenient point of attachment for building larger active ingredients. The incorporation of fluorine into agrochemical candidates is a well-established strategy to improve their efficacy. The trifluoromethyl group (CF3), for instance, is a key structural motif in numerous successful agrochemicals. semanticscholar.org Although direct synthesis of commercial pesticides from this compound is not widely documented, its chemical features align with the design principles used in modern agrochemical development.

Precursors for Functional Polymers and High-Performance Materials

Development of Coatings, Adhesives, and Fibers with Specific Properties

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct application of this compound in the development of coatings, adhesives, and fibers. While its chemical structure suggests potential as a monomer or modifying agent to impart specific properties such as flame retardancy or altered surface characteristics due to the presence of fluorine and bromine, detailed research findings on this topic are not available.

Radiochemistry and Positron Emission Tomography (PET) Tracer Synthesis

Fluorine-18 (B77423) Labeling Strategies Utilizing Bromomethyl Building Blocks

The development of PET tracers often involves the use of prosthetic groups or building blocks that can be readily labeled with radionuclides like fluorine-18. Bromomethyl-substituted aromatic compounds are recognized as valuable precursors in such synthetic strategies. The general approach involves a nucleophilic substitution reaction where the bromide, a good leaving group, is displaced by the [¹⁸F]fluoride ion. This allows for the incorporation of the positron-emitting isotope into a larger molecule.

While this is a well-established strategy in radiochemistry, specific studies detailing the use of this compound as a precursor for fluorine-18 labeling are not prominently featured in the available literature. The reactivity of its bromomethyl group, however, makes it a plausible candidate for such applications in the synthesis of novel PET tracers.

Design and Synthesis of Bioorthogonal Reagents for Pretargeted Imaging

Pretargeted imaging is an advanced nuclear imaging strategy that separates the targeting of a biological molecule from the delivery of the radionuclide. This is often achieved using bioorthogonal chemistry, where a labeled reagent reacts specifically and efficiently with a pre-targeted molecular probe in vivo.

The application of this compound in the design and synthesis of bioorthogonal reagents for pretargeted imaging has not been specifically documented in published research. The development of such reagents typically requires the incorporation of specific functional groups that can participate in bioorthogonal reactions, such as tetrazines, alkynes, or strained alkenes. While this compound could potentially be chemically modified to include such functionalities, direct evidence of its use for this purpose is not available.

General Utility as a Versatile Building Block in Complex Organic Synthesis

This compound is a valuable reagent in organic synthesis due to its distinct functional groups that can be manipulated selectively. The bromomethyl group serves as a reactive handle for introducing the 2-fluoro-3-(methoxycarbonyl)benzyl moiety into a variety of molecular scaffolds through nucleophilic substitution reactions. The fluorine atom on the aromatic ring can influence the electronic properties and metabolic stability of the final compound, a desirable feature in medicinal chemistry. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a site for further functionalization, such as amide bond formation.

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Methyl 3-(bromomethyl)-2-fluorobenzoate

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